1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes an azetidine ring (a four-membered nitrogen-containing heterocycle) attached to a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol can be synthesized through several methods, including:
Aza-Michael Addition: This involves the reaction of azetidine with suitable aldehydes or ketones under acidic or basic conditions to form the desired product.
Reduction of Azetidine Derivatives: Reduction of azetidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) can yield the target compound.
Cyclization Reactions: Cyclization of linear precursors containing azetidine and cyclobutanol moieties can be achieved using catalysts like palladium or rhodium complexes.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: Reduction reactions can reduce the azetidine ring or other functional groups present in the molecule.
Substitution Reactions: Nucleophilic substitution reactions can replace the azetidine nitrogen with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and esters.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, ethers, and halides.
Scientific Research Applications
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is unique due to its combination of an azetidine ring and a cyclobutanol group. Similar compounds include:
Azetidine derivatives: These compounds share the azetidine ring but may have different substituents or functional groups.
Cyclobutanol derivatives: These compounds contain the cyclobutanol moiety but lack the azetidine ring.
In comparison, this compound offers a distinct structural framework that can lead to unique reactivity and biological activity.
Properties
IUPAC Name |
1-(azetidin-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSRFGHBBCQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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